2-Methoxy-6-methylpyridin-4-ol
Overview
Description
2-Methoxy-6-methylpyridin-4-ol is an organic compound with the molecular formula C7H9NO It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position, a methyl group at the sixth position, and a hydroxyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-methylpyridin-4-ol can be achieved through several methods. One common approach involves the methylation of 2-hydroxy-6-methylpyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.
Another method involves the methoxylation of 2-chloro-6-methylpyridine using sodium methoxide in methanol. This reaction proceeds via nucleophilic substitution, where the methoxide ion replaces the chlorine atom, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the methoxylation process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-methylpyridin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form 2-methoxy-6-methylpiperidine.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide or ammonia in polar solvents.
Major Products
Oxidation: 2-Methoxy-6-methylpyridin-4-one.
Reduction: 2-Methoxy-6-methylpiperidine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-methylpyridin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the fourth position can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylpyridine: Similar structure but lacks the hydroxyl group at the fourth position.
2-Hydroxy-6-methylpyridine: Similar structure but lacks the methoxy group at the second position.
2-Methoxy-6-chloropyridine: Similar structure but has a chlorine atom instead of a hydroxyl group at the fourth position.
Uniqueness
2-Methoxy-6-methylpyridin-4-ol is unique due to the presence of both a methoxy group and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-6-methyl-1H-pyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-6(9)4-7(8-5)10-2/h3-4H,1-2H3,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQNHJPIFYIDIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501306719 | |
Record name | 2-Methoxy-6-methyl-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53603-12-6 | |
Record name | 2-Methoxy-6-methyl-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53603-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-methyl-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501306719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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